molecular formula C21H25NO5 B13904331 Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B13904331
M. Wt: 371.4 g/mol
InChI Key: HVOWMSLFUWODOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a carbobenzyloxyamino group, and a hydroxyhexanoate moiety. Its stereochemistry is defined by the (2S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the benzyl group and the hydroxyhexanoate moiety. The reaction conditions often involve the use of protecting groups, such as carbobenzyloxy (Cbz), to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The benzyl group can be reduced to form a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyl group can produce a primary alcohol.

Scientific Research Applications

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-amino-6-hydroxyhexanoate: Similar structure but lacks the carbobenzyloxy group.

    Benzyl (2S)-2-carbobenzyloxyamino-6-oxohexanoate: Similar structure but with an oxo group instead of a hydroxy group.

Uniqueness

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWMSLFUWODOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.